1-(4-Bromophenyl)-3-(diethylamino)-1-propanone hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(diethylamino)-1-propanone hydrochloride typically involves the following steps:
Bromination: The starting material, phenylpropanone, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.
Amination: The brominated intermediate is then reacted with diethylamine to introduce the diethylamino group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-(diethylamino)-1-propanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of 1-(4-Bromophenyl)-3-(diethylamino)-1-propanoic acid.
Reduction: Formation of 1-(4-Bromophenyl)-3-(diethylamino)-1-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-3-(diethylamino)-1-propanone hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(diethylamino)-1-propanone hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to specific sites, while the diethylamino group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-Bromophenyl)-2-(methylamino)ethanone hydrochloride
- 1-(4-Bromophenyl)piperazine hydrochloride
- 4-Bromophenylhydrazine hydrochloride
Comparison: 1-(4-Bromophenyl)-3-(diethylamino)-1-propanone hydrochloride is unique due to its specific substitution pattern and the presence of both a bromophenyl and diethylamino group. This combination imparts distinct chemical and biological properties compared to similar compounds, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C13H19BrClNO |
---|---|
Molecular Weight |
320.65 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(diethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H18BrNO.ClH/c1-3-15(4-2)10-9-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10H2,1-2H3;1H |
InChI Key |
LTBBCXSHGRAWPI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(=O)C1=CC=C(C=C1)Br.Cl |
Origin of Product |
United States |
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